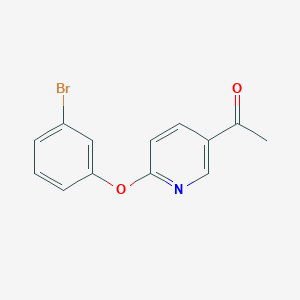
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenoxy group, linked to an ethanone moiety. Its molecular formula is C15H13BrN2O. The presence of the bromine atom in the phenoxy substituent may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyridine derivatives have shown promising antimicrobial effects. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial growth, suggesting that this compound may possess similar properties.
- Antitumor Activity : Compounds containing pyridine rings have been investigated for their anticancer properties. For example, derivatives of pyridine have been shown to induce apoptosis in various cancer cell lines, which raises the possibility that this compound could also exhibit antitumor effects.
The exact mechanism of action for this compound remains to be elucidated. However, related studies suggest several potential pathways:
- Microtubule Disruption : Some pyridine derivatives act as microtubule-destabilizing agents, which can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Certain compounds have been reported to inhibit key enzymes involved in cellular processes, such as phosphodiesterases (PDEs), which could affect signaling pathways critical for cell survival and proliferation .
Antimicrobial Activity
A study focusing on similar bromophenyl compounds demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .
Anticancer Activity
In vitro studies have shown that related pyridine derivatives can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). These studies reported enhanced caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Toxicity Assessments
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that some derivatives exhibit low cytotoxicity towards non-cancerous cell lines while maintaining potent activity against targeted cancer cells .
Data Tables
| Activity Type | Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 1-(6-Br) | E. coli | 0.0195 | Strong antibacterial activity |
| Anticancer | Similar | MDA-MB-231 (breast cancer) | 1.0 | Induces apoptosis |
| Enzyme Inhibition | Related | PDE2A | 3.33 | High selectivity over other PDEs |
Propriétés
IUPAC Name |
1-[6-(3-bromophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAWWJQBCBDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














